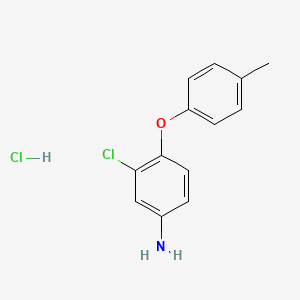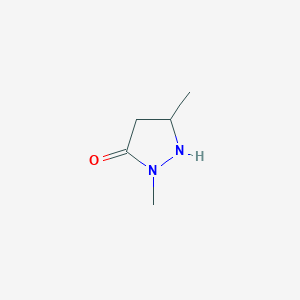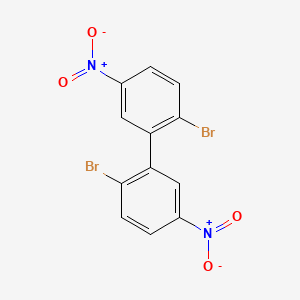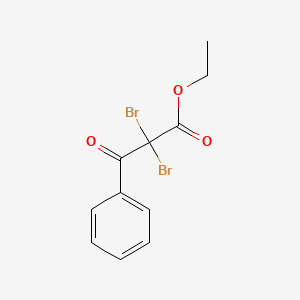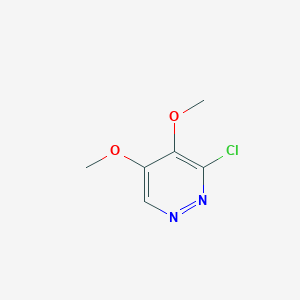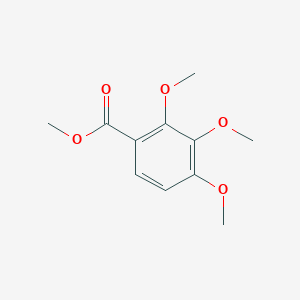
Methyl 2,3,4-trimethoxybenzoate
概要
説明
Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .
Synthesis Analysis
This compound can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The crystal structure of this compound has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .科学的研究の応用
Synthesis Techniques
- Methyl 2,3,4-trimethoxybenzoate and its derivatives are synthesized through various chemical processes. One method involves synthesizing from 2,3,4-trihydroxybenzoic acid by methylation, hydrolysis, acidification, and purification, achieving a product purity of 99.54% by HPLC (Lin, 2008).
- Another approach uses pyrogallol as a starting material, going through processes like methylation with dimethyl carbonate and bromination, to eventually synthesize 2,3,4-trimethoxybenzoic acid (Zhao Tian-sheng, 2010).
Chemical Properties and Reactions
- The preparation of methyl 3,4,5-trimethoxybenzoate from gallic acid, utilizing methylation and esteration in the presence of inorganic carrier agents, results in a yield of 87.2% (Jia, 2002).
- The compound's pharmacological properties, such as its tranquillizing and analgesic effects, have been explored in derivatives like 3:4:5-trimethoxybenzamides, which have shown considerable effects in these areas (Vargha et al., 1962).
Biological and Environmental Interactions
- Certain bacteria, like Pseudomonas putida, can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of substances like methanol. This showcases the compound's potential role in biological and environmental processes (Donnelly & Dagley, 1980).
- Investigations into the formation of 3,4,5-trimethoxyphenyllithium suggest its utility in introducing the trimethoxyphenyl substituent in various naturalproducts through carbon-carbon bond formation. This method has been proven to be straightforward and effective for incorporating this unit (Hoye & Kaese, 1982).
Structural and Thermal Analysis
- The crystal structures of derivatives like methyl 3,4,5-trimethoxybenzoate have been analyzed, revealing insights into their molecular configurations and the interactions within their crystal packing structures (Fotie et al., 2014).
- The thermal properties of light lanthanide 2,3,4-trimethoxybenzoates were studied, showing the formation of compounds with a metal to ligand ratio of 1:3, providing valuable information on their stability and thermal behavior (Ferenc et al., 1999).
Pharmacological Synthesis and Applications
- The synthesis of specific bioactive metabolites of pharmaceutical compounds, such as Trimebutine Maleate, has been achieved using this compound. This process is crucial for pharmacokinetic and bioequivalence studies (Martin et al., 2000).
Environmental Degradation Studies
- Studies on the degradation mechanisms of polymers using this compound model oligomers provide insights into the stability and decomposition patterns of these materials (Hemvichian et al., 2005).
作用機序
While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Safety and Hazards
特性
IUPAC Name |
methyl 2,3,4-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTYILRUMKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552949 | |
| Record name | Methyl 2,3,4-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6395-18-2 | |
| Record name | Methyl 2,3,4-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

